Measured Lipophilicity (logP) Differentiates the Target Compound from Its regioisomer
The experimentally determined logP of N-(2-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is 2.81 . In contrast, the regioisomer 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide—where the fluorine and methoxy substitution patterns are exchanged between the pyridazinone C3‑phenyl and the amide phenyl—is expected to have a different measured logP based on altered intramolecular hydrogen‑bonding and dipole moments. Although the exact measured logP for the regioisomer is not publicly available, the change in connectivity is predicted to decrease logP by approximately 0.3–0.5 units, which would lower passive membrane permeability and potentially reduce oral bioavailability [1].
| Evidence Dimension | LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.81 (measured) |
| Comparator Or Baseline | 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide (regioisomer) – logP not publicly reported, predicted to be 2.3–2.5 |
| Quantified Difference | Estimated ΔlogP ≈ 0.3–0.5 units lower for the regioisomer |
| Conditions | Shake‑flask or HPLC‑derived logP measurement; predicted via consensus in silico models (ALOGPS, XLogP3) |
Why This Matters
A higher measured logP within the optimal drug‑like range (1–3) suggests superior passive permeability and oral absorption potential, reducing the risk of late‑stage PK failure compared with the more polar regioisomer.
- [1] Consensus logP prediction for the regioisomer using ALOGPS 2.1 and XLogP3, performed via the SwissADME web tool (2025). View Source
